molecular formula C12H21N5O3 B1678071 Oxtriphylline CAS No. 4499-40-5

Oxtriphylline

Cat. No.: B1678071
CAS No.: 4499-40-5
M. Wt: 283.33 g/mol
InChI Key: SOELXOBIIIBLRJ-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Oxtriphylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . It interacts with enzymes such as phosphodiesterases and adenosine receptors, blocking their activity and leading to the dilation of bronchioles . The nature of these interactions involves the binding of this compound to these enzymes, inhibiting their function and leading to a physiological response .

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound involves its role as a choline salt of theophylline . After ingestion, theophylline is released from this compound . Theophylline then relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen .

Temporal Effects in Laboratory Settings

It is known that this compound’s effects, such as bronchodilation, occur shortly after administration and can last for several hours .

Dosage Effects in Animal Models

It is known that the effects of this compound, like many drugs, can vary with different dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hepatic metabolism to 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine . It interacts with enzymes such as cytochrome P450 1A2 during its metabolism .

Transport and Distribution

It is known that this compound, like many drugs, can be distributed throughout the body via the bloodstream .

Subcellular Localization

Given its role as a bronchodilator, it is likely that this compound primarily acts at the level of the cell membrane, where it interacts with receptors and enzymes to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxtriphylline is synthesized by combining theophylline with choline. The reaction involves the formation of a salt between theophylline and choline, resulting in this compound. The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the salt.

Industrial Production Methods: In industrial settings, this compound is produced by reacting theophylline with choline chloride in an aqueous solution. The mixture is then subjected to crystallization to obtain pure this compound. The process involves careful monitoring of temperature, pH, and concentration to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Oxtriphylline undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Scientific Research Applications

Oxtriphylline has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of xanthine derivatives in various chemical reactions.

    Biology: this compound is studied for its effects on cellular signaling pathways and its role in modulating enzyme activity.

    Medicine: It is extensively researched for its therapeutic potential in treating respiratory diseases such as asthma and COPD.

    Industry: this compound is used in the formulation of pharmaceutical products aimed at treating respiratory conditions.

Comparison with Similar Compounds

Oxtriphylline is compared with other similar compounds such as:

Uniqueness: this compound’s uniqueness lies in its combination with choline, which may enhance its solubility and absorption compared to other theophylline derivatives. This can potentially lead to more effective bronchodilation and better therapeutic outcomes .

Properties

IUPAC Name

1,3-dimethyl-2-oxopurin-6-olate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOELXOBIIIBLRJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20894867
Record name Choline salt with theophylline (1:1)
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Molecular Weight

283.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in alcohol and water.
Record name Oxtriphylline
Source DrugBank
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Mechanism of Action

Oxtriphylline is a choline salt of theophylline. After ingestion, theophylline is released from oxytriphylline, and theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation. Theophylline also binds to the adenosine A2B receptor and blocks adenosine mediated bronchoconstriction. In inflammatory states, theophylline activates histone deacetylase to prevent transcription of inflammatory genes that require the acetylation of histones for transcription to begin.
Record name Oxtriphylline
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CAS No.

4499-40-5
Record name Oxtriphylline [USP]
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Record name Oxtriphylline
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Record name OXTRIPHYLLINE
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Record name Choline salt with theophylline (1:1)
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Record name Choline theophyllinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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